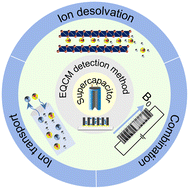Understanding the charging of supercapacitors by electrochemical quartz crystal microbalance
Industrial Chemistry & Materials Pub Date: 2022-12-19 DOI: 10.1039/D2IM00038E
Abstract
Supercapacitors are highly valued energy storage devices with high power density, fast charging ability, and exceptional cycling stability. A profound understanding of their charging mechanisms is crucial for continuous performance enhancement. Electrochemical quartz crystal microbalance (EQCM), a detection means that provides in situ mass change information during charging–discharging processes at the nanogram level, has received greatly significant attention during the past decade due to its high sensitivity, non-destructiveness and low cost. Since being used to track ionic fluxes in porous carbons in 2009, EQCM has played a pivotal role in understanding the charging mechanisms of supercapacitors. Herein, we review the critical progress of EQCM hitherto, including theory fundamentals and applications in supercapacitors. Finally, we discuss the fundamental effects of ion desolvation and transport on the performance of supercapacitors. The advantages and defects of applying EQCM in supercapacitors are thoroughly examined, and future directions are proposed.
Keywords: EQCM; Supercapacitors; Charging mechanisms; Quantitative characterization.


Recommended Literature
- [1] Apparatus for the rapid electro-analytical separation of metals
- [2] Highly sensitive potentiometric sensors for thorium ions detection using morpholine derivative self-assembled on silver nanoparticles
- [3] Fluorescent Symmetric Phenazines from the Reactions of β-Lapachone and Nor-β-lapachone with Ammoniating Agents
- [4] Synthesis of a novel dendrimer core of oxo-vanadium phthalocyanine magnetic nano particles: as an efficient catalyst for the synthesis of 3,4-dihydropyrano[c]chromenes derivatives under green condition†
- [5] Recent advances of non-fullerene, small molecular acceptors for solution processed bulk heterojunction solar cells
- [6] Exploration of interactions between membrane proteins embedded in supported lipid bilayers and their antibodies by reflectometric interference spectroscopy-based sensing†
- [7] Structure and water exchange of the hydrated thiosulfate ion in aqueous solution using QMCF MD simulation and large angle X-ray scattering†
- [8] Boron–boron J coupling constants are unique probes of electronic structure: a solid-state NMR and molecular orbital study
- [9] Synthesis, structure and tunable shape memory properties of polytriazoles: dual-trigger temperature and repeatable shape recovery†
- [10] Carbon capture from corn stover ethanol production via mature consolidated bioprocessing enables large negative biorefinery GHG emissions and fossil fuel-competitive economics†









